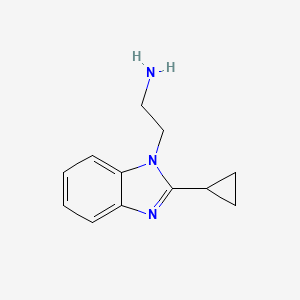![molecular formula C12H25NO B13240318 2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol](/img/structure/B13240318.png)
2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol is an organic compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . This compound is characterized by the presence of a cyclohexyl group substituted with two methyl groups and an amino group attached to a butanol chain. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol typically involves the reaction of 4,4-dimethylcyclohexylamine with butanal in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 4,4-Dimethylcyclohexylamine and butanal.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A reducing agent, such as sodium borohydride or lithium aluminum hydride, is used to facilitate the reduction of the imine intermediate to the final amine product.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other functionalized derivatives.
Applications De Recherche Scientifique
2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol: Similar structure but with a shorter carbon chain.
4,4-Dimethylcyclohexylamine: Lacks the butanol chain, making it less versatile in certain applications
Uniqueness
2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol stands out due to its unique combination of a cyclohexyl group with a butanol chain, providing a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics .
Propriétés
Formule moléculaire |
C12H25NO |
|---|---|
Poids moléculaire |
199.33 g/mol |
Nom IUPAC |
2-[(4,4-dimethylcyclohexyl)amino]butan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-4-10(9-14)13-11-5-7-12(2,3)8-6-11/h10-11,13-14H,4-9H2,1-3H3 |
Clé InChI |
JBSQHVRNYVLJFV-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)NC1CCC(CC1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


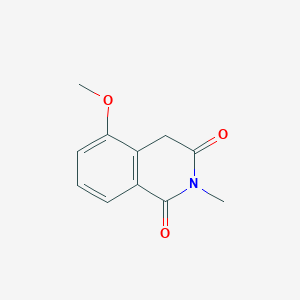

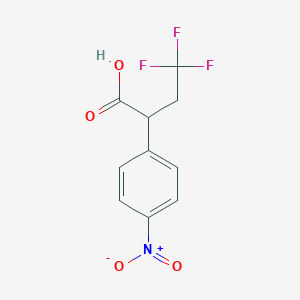
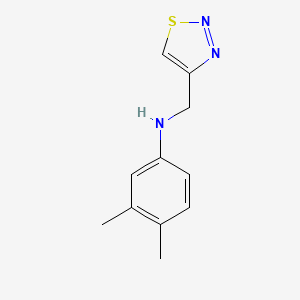
![4-Chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B13240264.png)
![3-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13240270.png)
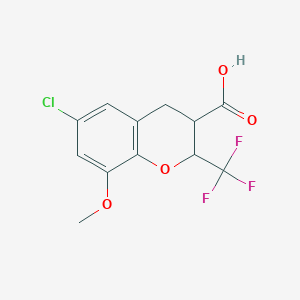
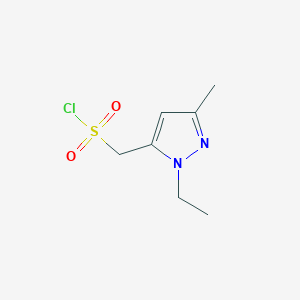
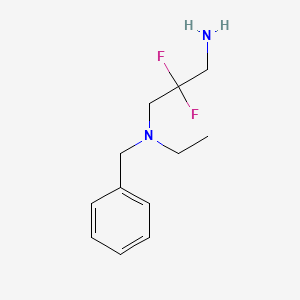
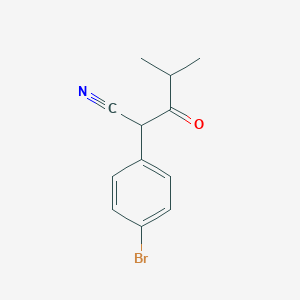
![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13240298.png)
![tert-Butyl 7'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13240308.png)
